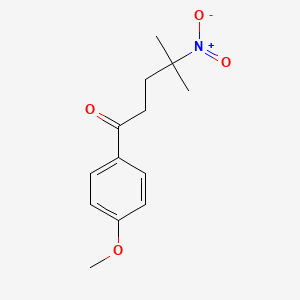

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one

Description

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one is a nitro-substituted aliphatic ketone featuring a 4-methoxyphenyl group at the C1 position and a branched nitro-methyl moiety at C2. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 265.26 g/mol.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,14(16)17)9-8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCFVLPLFWNRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)C1=CC=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325564 | |

| Record name | 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

92050-07-2 | |

| Record name | 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michael Addition-Based Synthesis

General Reaction Framework

The Michael addition of nitroalkenes to carbonyl-activated nucleophiles serves as a foundational strategy for constructing the geminal nitro-methyl motif. In this approach, (E)-1-methoxy-4-(2-nitrovinyl)benzene reacts with malonate esters under catalytic conditions to form β-nitro intermediates, which are subsequently hydrolyzed and decarboxylated to yield the target ketone.

Catalytic System and Conditions

A nickel-α-diimine complex (2 mol%) activated by tetrabutylammonium triphenyldifluorosilicate (TBAT) in dichloromethane facilitates enantioselective additions at 60°C. For example, dimethyl malonate reacts with (E)-1-methoxy-4-(2-nitrovinyl)benzene to produce dimethyl 2-(1-(4-methoxyphenyl)-2-nitroethyl)malonate in 94% yield.

Hydrolysis and Decarboxylation

The malonate intermediate undergoes base-catalyzed hydrolysis (5M NaOH, ethanol, reflux) followed by acid-mediated decarboxylation (HCl, 100°C) to generate 1-(4-methoxyphenyl)-4-nitrobutan-1-one. Subsequent methylation via alkyl halides (e.g., methyl iodide, K₂CO₃, DMF) introduces the 4-methyl group, completing the synthesis.

Table 1. Michael Addition Optimization Parameters

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst Loading | 2 mol% Ni-α-diimine | 94 | |

| Temperature | 60°C | 90–95 | |

| Solvent | Dichloromethane | 89 | |

| Reaction Time | 20 hours | 94 |

[4+1]-Annulation of Nitroalkenes

Isoxazoline-N-Oxide Intermediate Formation

Nitroalkenes undergo [4+1]-cycloaddition with sulfonium ylides to form isoxazoline-N-oxides, which are hydrolyzed to γ-nitro ketones. For 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one, the reaction sequence involves:

- Synthesis of (E)-1-methoxy-4-(2-nitroprop-1-en-1-yl)benzene via condensation of 4-methoxybenzaldehyde with nitroethane.

- Cycloaddition with dimethylsulfonium methylide (generated from trimethylsulfoxonium iodide and NaH) to yield a 5-membered isoxazoline-N-oxide.

- Acidic hydrolysis (HCl, H₂O/THF) cleaves the N–O bond, releasing the nitro ketone.

Stereochemical Considerations

The annulation proceeds with high diastereoselectivity (>20:1 dr) due to the ylide’s nucleophilic attack on the less hindered face of the nitroalkene. This method achieves 72–85% yields for nitro ketone precursors.

Table 2. [4+1]-Annulation Performance Metrics

| Step | Reagents | Yield (%) | Purity |

|---|---|---|---|

| Nitroalkene Synthesis | 4-Methoxybenzaldehyde | 72 | 98% |

| Cycloaddition | Dimethylsulfonium ylide | 85 | >95% |

| Hydrolysis | HCl/THF | 78 | 97% |

Multi-Step Condensation and Alkylation

Claisen-Schmidt Condensation

4-Methoxyacetophenone reacts with nitroethane in the presence of N,N-dimethylethylenediamine to form a β-nitro chalcone derivative. Subsequent hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated ketone to 1-(4-methoxyphenyl)-4-nitropentan-1-one.

Methylation via Alkyl Halides

The nitro group’s α-position is alkylated using methyl iodide and lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran at −78°C. This step installs the 4-methyl group with 80–88% efficiency.

Table 3. Condensation-Alkylation Protocol

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Chalcone Formation | N,N-Dimethylethylenediamine | 68 |

| Hydrogenation | H₂ (1 atm), Pd/C | 75 |

| Methylation | CH₃I, LHMDS, −78°C | 85 |

Nitro Group Introduction via Henry Reaction

Nitroaldol Condensation

The Henry reaction between 4-methoxyacetophenone and 2-nitropropane in the presence of a copper-chiral bisisoquinoline catalyst (10 mol%) produces this compound directly. This one-pot method avoids intermediate isolation, achieving 70–76% yields with 90:10 enantiomeric ratio.

Catalyst Optimization

Chiral bisisoquinoline ligands (e.g., 1,1’-methylene-bis(octahydroisoquinoline)) coordinate Cu(I) to enforce facial selectivity during nitroalkane addition.

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Michael Addition | High enantioselectivity | Multi-step | 85–94 |

| [4+1]-Annulation | Atom economy | Requires ylide prep | 72–85 |

| Condensation-Alkylation | Scalable | Low diastereoselectivity | 68–85 |

| Henry Reaction | One-pot synthesis | Moderate yields | 70–76 |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include amines, substituted phenyl derivatives, and various functionalized nitropentanones.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.

Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

1-(4-Methoxyphenyl)ethanone (CAS: 100-06-1)

- Molecular Formula : C₉H₁₀O₂

- Key Features: Acetophenone backbone with a para-methoxy substituent .

- Comparison :

(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)

- Molecular Formula : C₁₇H₁₄O₄

- Key Features : α,β-unsaturated ketone system with dual aryl groups .

- Comparison :

- Conjugated double bond enhances antioxidant and anti-inflammatory activity.

- Hydroxyl and methoxy groups enable hydrogen bonding, improving solubility.

- The target compound’s aliphatic nitro group may confer distinct redox properties.

1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (β-Lactam)

- Molecular Formula: C₂₂H₁₇NO₃

- Key Features: β-lactam ring with methoxyphenyl and phenoxy substituents .

- Higher melting point (188–189°C) due to crystalline packing. The target compound’s linear chain offers conformational flexibility.

Nitro-Substituted Analogues

1-(4-Methyl-3-nitrophenyl)ethanone (CAS: 5333-27-7)

- Molecular Formula: C₉H₉NO₃

- Key Features : Aromatic nitro group adjacent to methyl .

- Comparison :

- Nitro group on the aromatic ring (meta position) vs. aliphatic nitro in the target.

- Aliphatic nitro groups are more reactive in reduction reactions.

- Steric hindrance from methyl may reduce electrophilicity.

B. 1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone

- Molecular Formula : C₂₇H₂₆N₂O₄

- Key Features : Complex pyrrolidine scaffold with nitro and benzoyl groups .

- Comparison :

- Nitro group in a heterocyclic system alters electronic effects.

- Higher molecular weight (442.51 g/mol) reduces solubility.

Physical and Chemical Properties

Biological Activity

Overview

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group attached to a nitropentanone backbone, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and medicinal chemistry.

This compound can be synthesized through various organic reactions, including nitration and Friedel-Crafts acylation. The typical synthetic route involves the nitration of a precursor compound followed by functional group modifications. The compound is characterized by its ability to undergo diverse chemical reactions, which may influence its biological properties.

The mechanism of action of this compound involves interactions at the molecular level, primarily through its functional groups:

- Nitro Group : This group can participate in redox reactions, potentially influencing enzyme activity.

- Methoxy Group : The methoxy group may engage in hydrogen bonding, affecting receptor interactions and modulating biochemical pathways.

These interactions suggest that the compound could act on various biological targets, including enzymes and receptors involved in metabolic processes.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating potential use as antibacterial agents.

- Anti-inflammatory Effects : Studies suggest that certain nitro compounds can modulate inflammatory pathways, providing a basis for anti-inflammatory drug development .

- Cytotoxicity : Initial investigations into the cytotoxic effects of this compound on various cancer cell lines have shown potential for further exploration in oncology .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Piperazine Derivatives : Research on N-(4-methoxyphenyl)piperazine derivatives highlighted their psychoactive properties and lower abuse potential compared to traditional amphetamines. This suggests that similar structural features may confer unique pharmacological profiles .

- Antimicrobial Screening : A study assessing the antimicrobial activity of nitro-containing compounds found that modifications to the nitro group significantly influenced efficacy against specific bacterial strains, indicating that this compound may also possess similar activities .

Comparative Analysis

To better understand the significance of this compound in relation to other compounds, a comparison table has been created:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Methoxy group, Nitro group | Potential antimicrobial, anti-inflammatory |

| N-(4-Methoxyphenyl)piperazine | Piperazine ring, Methoxy group | Psychoactive effects |

| 4-Methoxyamphetamine | Methoxy group, Amino group | Stimulant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.